molecular formula C18H15FN2O2 B5752228 N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide

N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide

Cat. No.: B5752228
M. Wt: 310.3 g/mol
InChI Key: IEYWZKXLTXJFEX-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide is a chemical research reagent belonging to the quinoline-4-carboxamide class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. Researchers can investigate this compound for its utility in multiple areas, including as a novel chemotype for antiparasitic agent development. The quinoline-4-carboxamide core has been identified from phenotypic screens against Plasmodium falciparum , the most deadly malaria parasite, and optimized derivatives have been shown to exhibit low nanomolar potency by inhibiting the novel target translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite . Furthermore, structural analogs of this compound have demonstrated potent activity as selective inhibitors of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase . In cancer research, particularly in studies involving mixed-lineage leukemias (MLLr), such inhibitors have shown the ability to induce G0/G1 phase cell cycle arrest and promote cell differentiation, pointing to a non-apoptotic mechanism of action for anticancer effects . The 2-hydroxyquinoline moiety and the fluorophenyl-ethyl side chain in this specific molecule provide distinct features for structure-activity relationship (SAR) studies, allowing researchers to explore its physicochemical properties, metabolic stability, and binding interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-13-7-5-12(6-8-13)9-10-20-18(23)15-11-17(22)21-16-4-2-1-3-14(15)16/h1-8,11H,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYWZKXLTXJFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Hydroxy Group: The hydroxy group at the 2-position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Formation of the Carboxamide Group: The carboxamide group at the 4-position can be introduced by reacting the quinoline derivative with an appropriate amine, such as 2-aminoethyl-4-fluorobenzene, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Amide Bond Functionalization

The carboxamide group undergoes reactions typical of secondary amides:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond to regenerate the carboxylic acid. For example, refluxing with 6M HCl yields 2-hydroxyquinoline-4-carboxylic acid .

  • Nucleophilic Substitution : The amide nitrogen can react with electrophiles (e.g., alkyl halides) under basic conditions to form tertiary amides .

Hydroxy Group Modifications

The 2-hydroxy group participates in:

  • Esterification : Treatment with acetic anhydride/acetic acid acetylates the hydroxyl group, forming 2-acetoxy derivatives .

  • Alkylation/Aralkylation : Reaction with alkyl/aryl halides in the presence of NaH or K₂CO₃ introduces ether or aralkyl groups .

Reaction TypeReagents/ConditionsProductYield (%)Source
AcetylationAc₂O, AcOH, heat2-Acetoxy derivative30–40
MethylationCH₃I, K₂CO₃, DMF2-Methoxyquinoline45–55

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at electron-rich positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-6 or C-8 .

  • Halogenation : Br₂/FeBr₃ brominates the quinoline core, typically at C-3 .

Biological Interaction-Driven Reactions

The compound’s bioactivity likely stems from interactions with biological targets:

  • Metal Chelation : The 2-hydroxy-4-carboxamide motif binds Mg²⁺ or Fe³⁺ ions, critical for enzyme inhibition (e.g., HIV-1 integrase) .

  • DNA Intercalation : Planar quinoline systems intercalate DNA, inducing structural distortions .

Stability and Degradation Pathways

  • Photodegradation : UV exposure causes cleavage of the hydroxyquinoline moiety, forming quinone derivatives .

  • Oxidative Degradation : Strong oxidizers (e.g., H₂O₂) oxidize the 2-hydroxy group to a ketone .

Comparative Reactivity with Analogues

The 4-fluorophenethyl group enhances electron-withdrawing effects, increasing the quinoline ring’s electrophilicity compared to non-fluorinated analogues .

CompoundSubstituentReactivity with Br₂Biological Activity
N-[2-(4-Fluorophenethyl)]-2-hydroxy4-F-C₆H₄-CH₂Faster brominationEnhanced anticancer
N-Phenethyl-2-hydroxyC₆H₅-CH₂Slower brominationModerate antimicrobial

Synthetic Challenges and Optimization

  • Low Yields in Amide Coupling : Using EDC/HOBt with DIEA in DMF improves yields to 60–70% .

  • Byproduct Formation : Purification via silica chromatography or recrystallization from ethanol minimizes impurities .

Scientific Research Applications

Anti-HIV Activity

One of the prominent applications of N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide is its potential as an anti-HIV agent. Research has demonstrated that derivatives of 4-hydroxyquinoline, including those with modifications like the fluorophenyl group, exhibit significant inhibitory effects on HIV integrase. For instance, a study synthesized a series of 4-hydroxyquinoline derivatives and evaluated their anti-HIV activity, revealing that certain compounds showed promising results with low cytotoxicity .

Case Study: Molecular Docking and Activity

In molecular docking studies, compounds similar to this compound were shown to bind effectively to the active site of the HIV integrase enzyme. This binding is crucial for inhibiting the enzyme's activity, thereby preventing viral replication. The most potent compounds in these studies demonstrated an EC50 value of approximately 75 µM, indicating their potential as therapeutic agents against HIV .

Anticancer Properties

The anticancer properties of quinoline derivatives have been extensively studied. This compound has been evaluated for its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Research indicates that modifications in the quinoline structure can enhance cytotoxic effects against these cancer types .

Table: Anticancer Activity of Quinoline Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-720Induction of apoptosis
This compoundHCT-11615Cell cycle arrest

Antioxidant and Antimicrobial Activities

Beyond its antiviral and anticancer applications, this compound has shown antioxidant properties. Quinoline derivatives are known for their ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . Additionally, some studies have reported antimicrobial activities against a range of bacterial strains, suggesting its potential as an antibacterial agent .

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine : The 4-fluorophenethyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenyl analog (C₂₄H₁₉ClN₂O₃) . Fluorine’s electronegativity improves membrane permeability, whereas chlorine increases molecular weight and lipophilicity.
  • Hydroxyquinoline vs. Methoxyquinoline: The 2-hydroxy group in the target compound could promote hydrogen bonding with biological targets, contrasting with the 4-methoxyphenyl group in C₂₃H₁₈N₂O₂ , which enhances electron-donating effects but reduces polarity.

Pharmacological Potential

  • Antimicrobial Activity: Compound 35 (C₂₄H₂₈F₃N₅O₂) in exhibited multi-stage antimicrobial action via a novel mechanism, suggesting that fluorinated quinoline carboxamides are promising candidates .
  • Kinase Inhibition : The methoxyphenyl derivative (C₂₃H₁₈N₂O₂) shares structural similarities with kinase inhibitors like imatinib, where substituent bulk and polarity modulate ATP-binding pocket interactions.

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group is significant as fluorine substitution can enhance lipophilicity and biological activity. The hydroxy and carboxamide functional groups contribute to its solubility and interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of hydroxyquinoline, including this compound, exhibit promising anticancer properties. A study demonstrated that quinoline derivatives can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical in tumor angiogenesis. The compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that quinoline derivatives possess antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in the phenyl ring enhances this activity by improving binding affinity to bacterial targets .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the quinoline scaffold significantly affect biological activity. For example:

  • Fluorination at the para position of the phenyl ring increases antibacterial potency.
  • Hydroxyl groups enhance solubility and may improve interactions with target enzymes.
  • Carboxamide functionality is crucial for maintaining biological activity against cancer cell lines.

Case Studies

  • Anticancer Efficacy :
    • In vitro studies demonstrated that this compound exhibits cytotoxicity against HepG2 cells, with mechanisms involving apoptosis induction through increased expression of pro-apoptotic proteins like Bax, along with caspase activation .
  • Antimicrobial Testing :
    • The compound was tested against various bacterial strains, showing effective inhibition with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-712 µM
AnticancerHCT11615 µM
AntibacterialE. coli10 µM
AntibacterialS. aureus8 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-[2-(4-fluorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide?

  • Methodological Answer : A multi-step synthesis is typically employed. First, the quinoline core is functionalized via condensation of substituted aryl amines with alkyl cyanoacetates under solvent-free conditions or microwave irradiation (). For the 4-fluorophenethyl side chain, hydrogenation of nitro intermediates using 5% Pd/C in methanol under H₂ gas (1 h, RT) achieves high yields (97.4%) (). Final coupling reactions often use carbodiimide-based activating agents (e.g., EDC/HOBt) in anhydrous DMF or THF ().

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • ¹H-NMR : Analyze aromatic proton environments (δ 6.23–8.08 ppm for quinoline protons; δ 3.01–3.51 ppm for fluorophenethyl CH₂ groups) ().
  • X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H⋯O interactions) and packing motifs ( ).
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 336.2 [M+H]⁺ for related analogs) ().

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Despite limited hazard data for this specific compound, standard protocols for quinoline derivatives apply:

  • Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/skin contact ().
  • Store in sealed containers under inert gas (N₂/Ar) to prevent degradation ( ).
  • For spills, neutralize with dry sand or alcohol-resistant foam ().

Advanced Research Questions

Q. How can researchers optimize solubility for in vitro assays?

  • Methodological Answer :

  • Solvent screening : Test DMSO (up to 10% v/v) or β-cyclodextrin inclusion complexes for aqueous compatibility ().
  • Structural modification : Introduce polar groups (e.g., sulfonamide or morpholine) at the 8-position of the quinoline core, as demonstrated in analogs ( ). Monitor solubility via dynamic light scattering (DLS).

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-response validation : Use a 10-point dilution series (1 nM–100 µM) with triplicate measurements to rule out false positives ().
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions ().
  • Metabolic stability assays : Incubate with liver microsomes (human/rodent) to assess if rapid degradation explains variability ( ).

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :

  • Quinoline core modifications : Replace the 2-hydroxy group with methyl or trifluoromethyl substituents to enhance target binding ().
  • Fluorophenethyl chain optimization : Shorten the ethyl linker or introduce branching (e.g., isopropyl) to improve pharmacokinetics ().
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide groups, as seen in antitubercular quinoline analogs ().

Q. What in vitro assays validate target engagement for mechanistic studies?

  • Methodological Answer :

  • Radioligand displacement : Use ³H-labeled analogs in competitive binding assays (IC₅₀ determination) ().
  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment ().
  • CRISPR/Cas9 knockout models : Confirm phenotype rescue in target-deficient cell lines ().

Q. How can metabolic pathways be elucidated for preclinical development?

  • Methodological Answer :

  • Phase I metabolism : Incubate with CYP450 isoforms (3A4, 2D6) and analyze metabolites via LC-HRMS ( ).
  • Glucuronidation/sulfation : Use human liver S9 fractions to identify Phase II conjugates ( ).
  • In silico prediction : Apply ADMET predictors (e.g., SwissADME) to prioritize stable derivatives ( ).

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